molecular formula C12H9N3O2S B8747568 3-methyl-1-(pyridin-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

3-methyl-1-(pyridin-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No. B8747568
M. Wt: 259.29 g/mol
InChI Key: JNZRDEKBDDARFU-UHFFFAOYSA-N
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Patent
US08138197B2

Procedure details

In a 1.0-liter egg plant-type flask, mercaptoacetic acid (10.3 g, 0.15 mol) and potassium hydroxide (35.6 g, 0.54 mol) were added to an ethanol (600 mL) solution of 5-chloro-3-methyl-1-pyridin-2-yl-1H-pyrazole-4-carbaldehyde (30.0 g, 0.14 mol), and stirred for 2 hours with heating under reflux. Ethanol was removed from the reaction solution under reduced pressure, then the residue was diluted with water and made acidic with aqueous 5 N hydrochloric acid solution added thereto, and the formed precipitate was taken out through filtration, washed with methanol and ethyl acetate in that order, and dried under reduced pressure to obtain the title compound as a pale brown solid.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[K+].Cl[C:9]1[N:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[N:12]=[C:11]([CH3:20])[C:10]=1[CH:21]=O>C(O)C>[CH3:20][C:11]1[C:10]2[CH:21]=[C:2]([C:3]([OH:5])=[O:4])[S:1][C:9]=2[N:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
SCC(=O)O
Name
Quantity
35.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=NN1C1=NC=CC=C1)C)C=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Ethanol was removed from the reaction solution under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the formed precipitate was taken out through filtration
WASH
Type
WASH
Details
washed with methanol and ethyl acetate in that order
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C2=C(N(N1)C1=NC=CC=C1)SC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.